molecular formula C7H9BClNO3 B577634 (5-Chloro-2-ethoxypyridin-3-yl)boronic acid CAS No. 1217500-52-1

(5-Chloro-2-ethoxypyridin-3-yl)boronic acid

Cat. No. B577634
M. Wt: 201.413
InChI Key: PJOUUPBCQXEJTF-UHFFFAOYSA-N
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Description

“(5-Chloro-2-ethoxypyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are a class of organoborane compounds that are used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .

Scientific Research Applications

Sensor Development

(5-Chloro-2-ethoxypyridin-3-yl)boronic acid and related boronic acid derivatives have been investigated for their potential in sensor development, particularly for sugar sensing and glucose monitoring, which is crucial in diabetes management. These compounds exhibit the ability to bind reversibly with diol-containing compounds, a property leveraged in designing sensors based on fluorescence intensity changes. The study by Geethanjali et al. (2017) delved into the binding ability of boronic acid derivatives with sugars, demonstrating their potential in continuous glucose monitoring (CGM) systems, offering alternatives to enzyme-based sensors (Geethanjali et al., 2017).

Fluorescence Quenching Studies

Boronic acid derivatives, including those similar to (5-Chloro-2-ethoxypyridin-3-yl)boronic acid, have been extensively studied for their fluorescence quenching properties. These studies are foundational in understanding the photophysical behavior of boronic acid derivatives, which is essential for developing fluorescence-based sensors. The work by Melavanki (2018) investigates the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid by aniline, providing insights into the solvent effects and quenching mechanisms (Melavanki, 2018).

Synthetic Applications in Organic Chemistry

The versatile reactivity of boronic acids, including (5-Chloro-2-ethoxypyridin-3-yl)boronic acid, makes them valuable intermediates in organic synthesis, particularly in Suzuki cross-coupling reactions. These reactions are pivotal in constructing complex organic molecules, including pharmaceuticals and polymers. Thompson et al. (2005) explored the synthesis of 2-ethoxy-3-pyridylboronic acid, a close relative to the compound , demonstrating its efficacy in cross-coupling reactions to produce novel pyridine derivatives (Thompson et al., 2005).

Biomedical Applications

Beyond sensor development and synthetic chemistry, boronic acid derivatives are increasingly recognized for their potential in biomedical applications. These applications range from therapeutic agents to biomaterials, leveraging the unique properties of boronic acids for targeted drug delivery, diagnostic tools, and tissue engineering. Cambre and Sumerlin (2011) highlighted the diverse biomedical applications of boronic acid polymers, emphasizing their utility in treating various conditions, including HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

properties

IUPAC Name

(5-chloro-2-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BClNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOUUPBCQXEJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681538
Record name (5-Chloro-2-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-ethoxypyridin-3-yl)boronic acid

CAS RN

1217500-52-1
Record name (5-Chloro-2-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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